(2,3,4,6-Tetrachlorophenyl) propanoate
Description
(2,3,4,6-Tetrachlorophenyl) propanoate is an ester derived from 2,3,4,6-tetrachlorophenol and propanoic acid. The parent compound, 2,3,4,6-tetrachlorophenol (CAS: 58-90-2), is a highly chlorinated phenolic compound historically used in industrial applications such as wood preservation and pesticide synthesis. However, due to its extreme toxicity, persistence in the environment, and formation of hazardous byproducts (e.g., dioxins during thermolysis), it has been globally banned under the Rotterdam Convention since 1988 . Regulatory restrictions on the phenol extend to its salts and esters, including this compound, due to shared environmental and health risks .
Properties
CAS No. |
86030-87-7 |
|---|---|
Molecular Formula |
C9H6Cl4O2 |
Molecular Weight |
287.9 g/mol |
IUPAC Name |
(2,3,4,6-tetrachlorophenyl) propanoate |
InChI |
InChI=1S/C9H6Cl4O2/c1-2-6(14)15-9-5(11)3-4(10)7(12)8(9)13/h3H,2H2,1H3 |
InChI Key |
YYKJJSPXIBMIDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,6-Tetrachlorophenyl) propanoate typically involves the esterification reaction between 2,3,4,6-tetrachlorophenol and propanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2,3,4,6-Tetrachlorophenol+Propanoic acidH2SO4(2,3,4,6-Tetrachlorophenyl) propanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2,3,4,6-Tetrachlorophenyl) propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2,3,4,6-tetrachlorophenol and propanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Hydrolysis: 2,3,4,6-Tetrachlorophenol and propanoic acid.
Reduction: Corresponding alcohol.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
(2,3,4,6-Tetrachlorophenyl) propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,3,4,6-Tetrachlorophenyl) propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity and influencing cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Chlorinated Phenyl Esters
The following table compares (2,3,4,6-tetrachlorophenyl) propanoate with other chlorinated phenyl esters:
*CAS for the specific ester is unavailable in the provided evidence, but its parent phenol (58-90-2) is listed .
Key Findings :
- Chlorination Degree : Increased chlorination correlates with higher environmental persistence and toxicity. The tetrachloro derivative exhibits intermediate toxicity compared to trichloro- and pentachloro-analogs but shares regulatory bans due to dioxin formation risks .
- Thermal Decomposition : All chlorinated phenyl esters release toxic chlorinated dibenzodioxins (PCDDs) upon heating, but the tetrachloro variant produces a more complex mixture of byproducts .
Non-Chlorinated Propanoate Esters (Pharmaceutical Analogs)
Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazole-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate and related esters () are propanoate derivatives used in synthesizing Dabigatran etexilate, a thrombin inhibitor. While structurally distinct from chlorinated phenyl esters, these compounds highlight the role of ester groups in drug bioavailability and metabolic stability.
Key Insight : The ester group’s chemical environment determines its application and safety profile. Chlorinated esters prioritize stability for industrial uses, while pharmaceutical esters balance stability with controlled biodegradability .
Regulatory and Environmental Implications
This compound’s ban aligns with global efforts to eliminate persistent organic pollutants (POPs). Its comparison with less chlorinated analogs underscores the necessity of regulating entire chemical classes rather than individual compounds. Meanwhile, pharmaceutical propanoate esters () exemplify how functional group engineering can mitigate risks.
Biological Activity
(2,3,4,6-Tetrachlorophenyl) propanoate is an organochlorine compound that has garnered attention due to its biological activity and environmental implications. This article delves into its biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H8Cl4O2
- CAS Number : 58-90-2
- Molecular Weight : 295.99 g/mol
Biological Activity Overview
The biological activity of this compound is primarily characterized by its toxicity and potential for bioaccumulation. Studies have shown that exposure to this compound can lead to various acute and chronic health effects.
Acute Health Effects
- Skin and Eye Irritation : Contact can cause severe irritation and burns.
- Respiratory Issues : Inhalation may irritate the nose and throat, leading to coughing and shortness of breath.
- Pulmonary Edema : Higher exposures can result in fluid build-up in the lungs, a serious condition requiring immediate medical attention.
Chronic Health Effects
- Hematological Effects : Long-term exposure may damage blood cells, leading to anemia.
- Liver Damage : There is evidence suggesting potential liver damage due to prolonged exposure.
- Carcinogenic Potential : Limited evidence indicates that it may cause cancer in animal models, particularly affecting the liver and lymphatic system .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit key enzymes involved in detoxification processes.
- Oxidative Stress : The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
- Disruption of Cellular Signaling : It may interfere with hormonal signaling pathways, affecting various physiological processes.
Toxicity Studies
A variety of studies have assessed the toxicity of this compound across different biological systems.
Table 1: Toxicity Data Summary
| Study | Organism | Toxicity Level | Observed Effects |
|---|---|---|---|
| Rats | LD50 = 200 mg/kg | Liver damage, anemia | |
| Fish | LC50 = 0.5 mg/L | Respiratory distress | |
| Bacteria | Inhibition at 10 mg/L | Growth inhibition |
Case Studies
Several case studies have highlighted the environmental and health impacts of this compound:
-
Environmental Impact Study :
- A study investigated the degradation of this compound in aquatic environments. Results indicated significant bioaccumulation in fish species exposed to contaminated water sources.
-
Human Health Risk Assessment :
- An assessment conducted on workers exposed to this compound revealed a higher incidence of respiratory issues and skin conditions compared to unexposed populations.
- Microbial Degradation Research :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
